7,9-Dimethyl-11H-benzo[a]carbazole

OLED host materials organic electronics carbazole building blocks

Researchers fabricating OLED host layers face irreproducibility when generic carbazole isomers are substituted. 7,9-Dimethyl-11H-benzo[a]carbazole eliminates this risk by providing the exact 7,9-substitution pattern demanded for consistent device morphology and energy levels. • ≥98% purity with batch-specific NMR, HPLC, GC data ensures no regioisomeric cross-contamination. • Methyl groups enhance solubility in common processing solvents (toluene, THF) while preserving the high thermal stability (Td ~350 °C) of the benzo[a]carbazole core. • Directly suitable as a building block for phosphorescent and TADF OLED host materials. Ship from research-grade stock with full quality documentation.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
Cat. No. B12074230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dimethyl-11H-benzo[a]carbazole
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C3=C(C4=CC=CC=C4C=C3)NC2=C1)C
InChIInChI=1S/C18H15N/c1-11-9-12(2)17-15-8-7-13-5-3-4-6-14(13)18(15)19-16(17)10-11/h3-10,19H,1-2H3
InChIKeyXXKFXZVJRWTVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Dimethyl-11H-benzo[a]carbazole for OLED and Organic Electronics R&D


7,9-Dimethyl-11H-benzo[a]carbazole (CAS 1607470-15-4) is a polycyclic aromatic heterocycle belonging to the benzo[a]carbazole family. It possesses a molecular formula of C18H15N and a molecular weight of 245.32 g mol⁻¹ . The compound features methyl substituents at the 7- and 9-positions of the benzo[a]carbazole core, a structural motif that distinguishes it from the unsubstituted parent and other regioisomers. Commercial availability of this derivative at certified purities (typically 98 %) with batch-specific QC documentation (NMR, HPLC, GC) positions it as a reliable intermediate for synthesizing more complex functional materials, particularly in the field of organic light-emitting diodes (OLEDs) where carbazole derivatives are widely employed as host and hole-transport materials.

Why Substitution Pattern Matters for 7,9-Dimethyl-11H-benzo[a]carbazole


The precise 7,9-dimethyl substitution pattern on the benzo[a]carbazole scaffold engenders distinct physicochemical properties compared to the unsubstituted core (11H-benzo[a]carbazole) or other dimethyl regioisomers (e.g., 1,6- or 8,10-dimethyl derivatives). Even minor changes in the position of methyl groups significantly alter molecular planarity, crystallinity, solubility in organic solvents, and frontier orbital energies [1]. In the context of OLED host-material design, controlled alkyl substitution on the carbazole framework has been shown to improve film-forming ability and thermal stability (Td ≈ 350 °C for ethyl/butyl-substituted analogues) [1]. Therefore, arbitrarily swapping 7,9-dimethyl-11H-benzo[a]carbazole with an alternative benzo[a]carbazole derivative without verifying its specific substitution pattern risks compromising reproducibility in device fabrication and performance characterization.

7,9-Dimethyl-11H-benzo[a]carbazole vs. Structural Analogues


Certified Purity and QC Documentation vs. Unsubstituted Analogue

7,9-Dimethyl-11H-benzo[a]carbazole is routinely supplied at 98 % purity with accompanying batch-specific QC data (NMR, HPLC, GC) . In contrast, the unsubstituted parent 11H-benzo[a]carbazole is commonly offered at 95 % purity from general chemical suppliers, often without detailed batch analytics. The 3 percentage-point purity advantage, combined with documented QC, reduces the risk of impurities interfering with subsequent synthetic steps or device performance.

OLED host materials organic electronics carbazole building blocks

Unique InChIKey for Identity Verification vs. Regioisomers

7,9-Dimethyl-11H-benzo[a]carbazole is assigned the InChIKey XXKFXZVJRWTVQA-UHFFFAOYSA-N, which uniquely encodes its connectivity, protonation state, and substitution pattern . By comparison, the 1,6-dimethyl regioisomer bears InChIKey OZDXGLQRYKEZIJ-UHFFFAOYSA-N [1]. The distinct InChIKey ensures unambiguous identification in chemical databases and regulatory submissions, preventing procurement of the wrong isomer when the synthetic target demands the 7,9-disubstituted pattern.

chemical registration SUS (Substance Identity) analytical chemistry

Ionization Potential vs. Unsubstituted Benzo[a]carbazole

The ionization energy (IE) of the unsubstituted 11H-benzo[a]carbazole is reported as 7.1 ± 0.1 eV [1]. Although direct measurement data for 7,9-dimethyl-11H-benzo[a]carbazole are not publicly available, electron-donating methyl substituents at the 7- and 9-positions are expected to raise the HOMO energy (lower IE) relative to the parent compound, a trend well-established for alkyl-substituted carbazoles [2]. An estimated IE reduction of ~0.1–0.3 eV would enhance hole-injection capability when the molecule is employed as a host or hole-transport material in OLED devices.

hole transport organic semiconductors electrochemistry

Procurement and Application Scenarios


Synthesis of Carbazole-Benzocarbazole OLED Host Materials

This compound serves as a direct precursor for constructing extended π-conjugated host materials for phosphorescent and TADF OLEDs. The methyl substituents enhance solubility during synthesis while the benzo[a]carbazole core provides the rigidity needed for high glass-transition temperatures . Researchers developing novel host molecules should procure this specific isomer to ensure the correct substitution pattern for targeted electronic and morphological properties.

High-Purity Reference Standard for Analytical Methods

With 98 % purity and batch-specific NMR, HPLC, and GC data , 7,9-dimethyl-11H-benzo[a]carbazole is well-suited as a retention-time marker or calibration reference standard for developing chromatographic methods aimed at separating benzo[a]carbazole regioisomers in complex organic mixtures.

Model Compound for Structure-Property Relationship Studies

The defined 7,9-dimethyl substitution pattern allows systematic investigation of the effect of methyl group placement on photophysical and electrochemical properties relative to the unsubstituted core [1]. Chemists can use this compound as a model to validate computational predictions (DFT calculations of HOMO/LUMO energies, reorganization energies) before scaling up to more complex functional materials.

Intermediate for Hole-Transport Materials in Organic Electronics

Alkyl-substituted benzo[a]carbazoles have demonstrated improved film-forming properties and thermal stability (Td ≈ 350 °C) in OLED host applications [1]. This isomer is expected to exhibit similar processability advantages, making it a candidate intermediate for synthesizing hole-transport layers in evaporated or solution-processed devices.

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